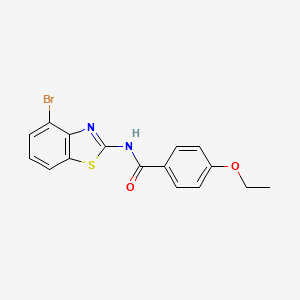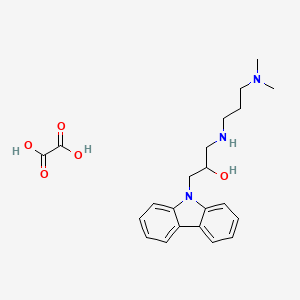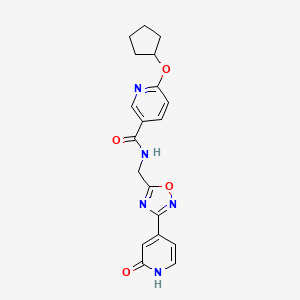
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as BZ-423, is a synthetic compound that has been developed for its potential therapeutic applications. It is a small molecule that has been shown to have immunomodulatory and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with the mitochondrial protein, VDAC1 (voltage-dependent anion channel 1). N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide binds to a specific site on VDAC1 and induces a conformational change that leads to the opening of the channel. This results in the release of cytochrome c from the mitochondria, which triggers apoptosis in cells.
Biochemical and Physiological Effects
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated T cells. N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to disrupt the biofilm formation of various pathogens, which could potentially lead to the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its specificity for VDAC1. This allows for the selective targeting of cells that overexpress VDAC1, such as cancer cells. However, one of the limitations of using N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can also limit its use in certain types of experiments.
Orientations Futures
There are several future directions for the research of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide. One potential area of research is the development of new analogs of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide that have improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide in other diseases such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide and its potential impact on mitochondrial function.
Méthodes De Synthèse
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is synthesized through a multi-step process that involves the reaction of 4-bromo-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and infectious diseases. It has been shown to have immunomodulatory properties by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines. N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been shown to have antimicrobial activity against various pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
Propriétés
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROUBGBGZAEZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)


![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856138.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)

![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)
![4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2856148.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)